4,6-Dimethoxybenzo[d][1,3]dioxole
CAS No.: 68803-49-6
Cat. No.: VC8170340
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68803-49-6 |
|---|---|
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 4,6-dimethoxy-1,3-benzodioxole |
| Standard InChI | InChI=1S/C9H10O4/c1-10-6-3-7(11-2)9-8(4-6)12-5-13-9/h3-4H,5H2,1-2H3 |
| Standard InChI Key | SJLYRAGVKQQJRF-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C(=C1)OC)OCO2 |
| Canonical SMILES | COC1=CC2=C(C(=C1)OC)OCO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The benzodioxole scaffold consists of a benzene ring fused to a 1,3-dioxole ring, creating a rigid bicyclic system. In 4,6-dimethoxybenzo[d] dioxole, methoxy (-OCH₃) groups occupy the para positions relative to the dioxole oxygen atoms (Figure 1). The IUPAC name, 4,6-dimethoxy-1,3-benzodioxole, reflects this substitution pattern. Key structural descriptors include:
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Molecular Formula: C₉H₁₀O₄
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Molecular Weight: 182.17 g/mol
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Canonical SMILES: COC1=CC2=C(C(=C1)OC)OCO2
The methoxy groups introduce electron-donating effects, influencing the compound’s reactivity in electrophilic aromatic substitution and oxidation reactions .
Comparative Analysis of Benzodioxole Derivatives
The structural and functional diversity within the benzodioxole family is illustrated in Table 1, which contrasts 4,6-dimethoxybenzo[d] dioxole with related compounds.
Table 1: Structural comparison of benzodioxole derivatives .
Synthetic Methodologies
Nucleophilic Substitution Routes
The synthesis of 4,6-dimethoxybenzo[d] dioxole derivatives often begins with halogenated precursors. For example, bromination of 4,7-dimethoxybenzo[d][1, dioxole-5-carbaldehyde using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in chloroform yields brominated intermediates, which can undergo demethylation or further functionalization . While this method targets 4,7-substituted analogues, analogous strategies could be adapted for 4,6-dimethoxy derivatives by adjusting starting materials and reaction conditions.
Pd-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, offer routes to introduce methoxy groups regioselectively. For instance, the Pd-mediated methoxylation of dibromobenzodioxoles has been employed to synthesize dimethoxy variants, though specific protocols for 4,6-dimethoxy isomers remain undocumented in the literature.
Challenges in Regiocontrol
Achieving precise regiocontrol in dimethoxybenzodioxole synthesis remains a significant hurdle. Competing substitution patterns often lead to mixtures of isomers, necessitating advanced separation techniques like high-performance liquid chromatography (HPLC) or crystallization .
Physicochemical and Spectroscopic Characterization
Chromatographic Behavior
Gas chromatography (GC) retention indices for benzodioxole derivatives on non-polar columns (e.g., HP-5MS) range from 1613 to 1644 Kovats units, influenced by alkyl or methoxy substituents . These values aid in the identification of 4,6-dimethoxybenzo[d][1, dioxole in complex mixtures.
Applications in Organic Synthesis
Building Blocks for Alkaloid Synthesis
4,6-Dimethoxybenzo[d] dioxole serves as a precursor in the synthesis of Amaryllidaceae alkaloids, such as lycorine and narciclasine analogues . Its rigid structure provides stereochemical control in cyclization reactions, as demonstrated in the preparation of trans-dihydronarciclasine intermediates .
Materials Science
The compound’s thermal stability (decomposition temperature >250°C) and low polarity make it suitable for polymer additives or liquid crystal components .
Analytical and Industrial Considerations
Quality Control Protocols
Industrial-scale production requires stringent purity assessments via:
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm.
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Mass Spectrometry: Electrospray ionization (ESI-MS) for molecular ion confirmation (m/z 182.17 [M+H]⁺).
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in biological systems using molecular docking and kinase inhibition assays.
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Synthetic Optimization: Develop regioselective methoxylation protocols to minimize isomer formation.
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Structure-Activity Relationships (SAR): Systematically modify substituents to enhance pharmacological efficacy.
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